molecular formula C20H17N3O3S B12931827 Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- CAS No. 60796-85-2

Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-

Cat. No.: B12931827
CAS No.: 60796-85-2
M. Wt: 379.4 g/mol
InChI Key: KYKYXSFPFKSYBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide typically involves the reaction of 2-methoxyacridine with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its role in inhibiting specific enzymes and pathways related to disease processes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase IX, which plays a role in tumor cell metabolism and pH regulation. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and interfere with their growth .

Comparison with Similar Compounds

    2-Methoxyacridine: Shares the acridine core structure but lacks the sulfonamide group.

    4-Aminobenzenesulfonamide: Contains the sulfonamide group but lacks the acridine moiety.

Uniqueness: 4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide is unique due to its combined acridine and sulfonamide structures, which confer distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for various research applications .

Properties

CAS No.

60796-85-2

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

4-[(2-methoxyacridin-9-yl)amino]benzenesulfonamide

InChI

InChI=1S/C20H17N3O3S/c1-26-14-8-11-19-17(12-14)20(16-4-2-3-5-18(16)23-19)22-13-6-9-15(10-7-13)27(21,24)25/h2-12H,1H3,(H,22,23)(H2,21,24,25)

InChI Key

KYKYXSFPFKSYBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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